![molecular formula C18H19F6N5O4S B4540347 ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4540347.png)
ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Description
Ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a complex organic compound featuring a multifaceted structure that includes pyrimidinyl and sulfonyl phenyl groups attached to an ethyl carbamate moiety. This compound's intricate architecture makes it a subject of interest in various chemical synthesis and molecular structure studies.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. For instance, compounds with similar structures have been synthesized from commercially available starting materials through processes that include the formation of carbamate groups and the introduction of sulfonyl phenyl groups, indicating a complex multi-step synthesis pathway that could be applied to the target compound (Zhao et al., 2017).
Molecular Structure Analysis
Compounds similar to the target molecule demonstrate complex molecular structures characterized by intramolecular hydrogen bonding and planar ring formations, contributing to their stability and reactivity. The molecular structure is further detailed through spectroscopic methods, including IR, NMR, and mass spectrometry, to elucidate the arrangement of functional groups and overall molecular geometry (Wu et al., 2005).
Chemical Reactions and Properties
The chemical behavior of ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be inferred from related compounds, which undergo a variety of reactions including cycloaddition, desulfonylation, and reductive cleavage. These reactions are critical for modifying the compound's structure for specific applications, indicating a broad reactivity profile that allows for the introduction of various substituents and modifications (Tsuge et al., 1995).
properties
IUPAC Name |
ethyl N-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F6N5O4S/c1-4-33-15(30)28-16(17(19,20)21,18(22,23)24)27-12-5-7-13(8-6-12)34(31,32)29-14-25-10(2)9-11(3)26-14/h5-9,27H,4H2,1-3H3,(H,28,30)(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLIUPRGYZUSTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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